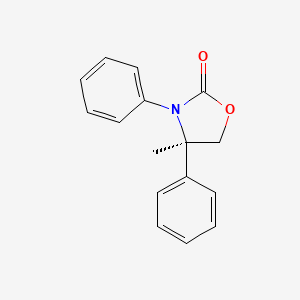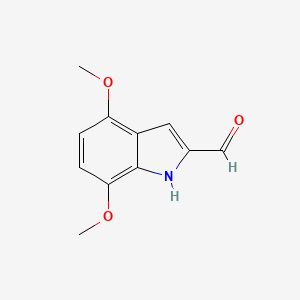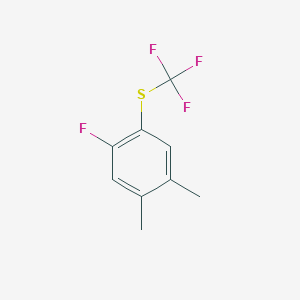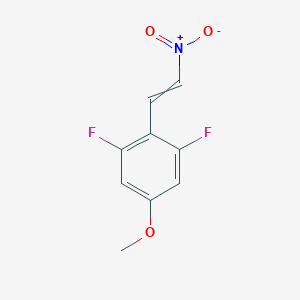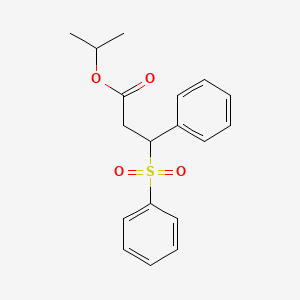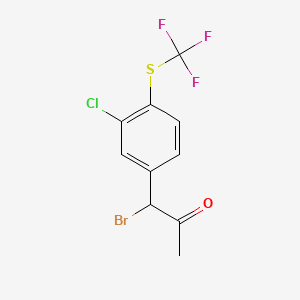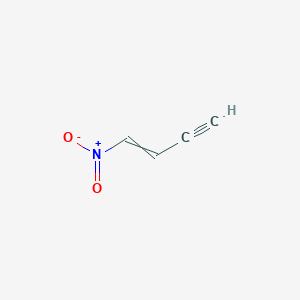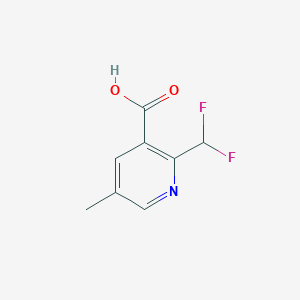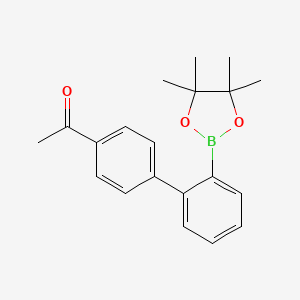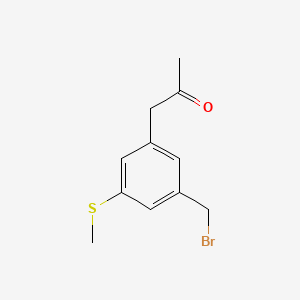
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common synthetic route includes the bromination of 3-(methylthio)acetophenone to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in organic chemistry.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, and it may be used in the development of pharmaceuticals. Researchers may explore its interactions with biological targets to identify new therapeutic agents.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials. Its unique functional groups can impart desirable characteristics to the final material.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group may also participate in interactions with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one: This compound has a chloromethyl group instead of a bromomethyl group. The reactivity of the chloromethyl group is generally lower than that of the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(3-(Bromomethyl)-5-(ethylthio)phenyl)propan-2-one: This compound has an ethylthio group instead of a methylthio group. The larger ethyl group may affect the compound’s steric properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H13BrOS |
|---|---|
Molekulargewicht |
273.19 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)3-9-4-10(7-12)6-11(5-9)14-2/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
PXARBXHMVAWKLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)

